
5-Chloro-3-fluoro-2-iodopyridine
Overview
Description
5-Chloro-3-fluoro-2-iodopyridine: is a heterocyclic aromatic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms substituted on the pyridine ring. The unique combination of these halogens imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-fluoro-2-iodopyridine typically involves halogenation reactions on a pyridine ring. One common method includes the sequential halogenation of pyridine derivatives. For instance, starting with 2-iodopyridine, selective chlorination and fluorination can be achieved using appropriate halogenating agents under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The choice of reagents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-fluoro-2-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, and various nucleophiles or electrophiles are commonly used.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, along with ligands like triphenylphosphine, are often employed.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
Chemistry: 5-Chloro-3-fluoro-2-iodopyridine is used as a building block in organic synthesis. Its halogenated structure allows for versatile functionalization, making it valuable in the synthesis of complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of multiple halogens can enhance the compound’s binding affinity and specificity to biological targets, making it a candidate for developing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides. Its unique chemical properties contribute to the efficacy and stability of these products.
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoro-2-iodopyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen atoms can influence the compound’s electronic properties, enhancing its binding interactions with target molecules. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
- 2-Chloro-3-fluoro-5-iodopyridine
- 3-Chloro-2-fluoro-5-iodopyridine
- 4-Chloro-2-fluoro-5-iodopyridine
Comparison: While these compounds share a similar halogenated pyridine structure, the position of the halogen atoms can significantly influence their chemical reactivity and physical properties. For instance, the electronic effects of the halogens can vary based on their position on the pyridine ring, affecting the compound’s reactivity in substitution and coupling reactions. Additionally, the steric hindrance introduced by the halogens can impact the compound’s ability to interact with other molecules, influencing its applications in synthesis and biological systems.
Properties
IUPAC Name |
5-chloro-3-fluoro-2-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAAMIXTBBVWRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446922 | |
Record name | 5-Chloro-3-fluoro-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514797-98-9 | |
Record name | 5-Chloro-3-fluoro-2-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514797-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-fluoro-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Chloro-3-fluoro-2-iodopyridine in the presented research?
A1: The abstract describes this compound as a key intermediate in a series of reactions designed to synthesize various substituted pyridines, including 4-pyridinecarboxylic acids and other halogenated pyridines. Specifically, it serves as a precursor to 3-chloro-5-fluoro-2,6-diiodo-4-pyridinecarboxylic acid, 5-chloro-3-fluoro-6-iodo-2-pyridinecarboxyic acid, and 3-chloro-5-fluoro-2,6-pyridinecarboxylic acid []. This highlights the versatility of this compound as a building block in organic synthesis.
Q2: What type of reaction does this compound undergo in this research?
A2: The research demonstrates that this compound undergoes an interesting isomerization reaction when treated with lithium diisopropylamide. This reaction involves the exchange of positions between lithium and iodine on the pyridine ring []. This isomerization is crucial for the subsequent transformations leading to the diverse range of substituted pyridine products described in the study.
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